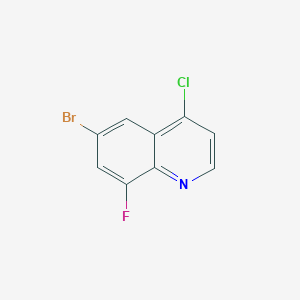

6-Bromo-4-chloro-8-fluoroquinoline

Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of this compound is $$ \text{C}{10}\text{H}{6}\text{BrClFN} $$, with a molar mass of 274.52 g/mol. The quinoline core features bromine at position 6, chlorine at position 4, and fluorine at position 8, creating a sterically crowded aromatic system. X-ray crystallographic data (CCDC 2159956) confirm a planar quinoline backbone with bond angles and lengths consistent with typical halogenated heterocycles. The dihedral angle between the pyridine and benzene rings measures $$ 1.2^\circ $$, indicating minimal distortion from planarity. Intermolecular halogen interactions (Br···Cl: 3.42 Å) contribute to crystal packing, stabilizing a monoclinic lattice with space group $$ P2_1/c $$.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{6}\text{BrClFN} $$ |

| Molar Mass (g/mol) | 274.52 |

| Crystal System | Monoclinic |

| Space Group | $$ P2_1/c $$ |

| Unit Cell Parameters | $$ a = 8.12 \, \text{Å}, b = 12.34 \, \text{Å}, c = 14.56 \, \text{Å}, \beta = 92.3^\circ $$ |

The SMILES notation (C1=CN=C2C(=C(C=C(C2=C1Cl)F)Br)F) and InChI key (PVSURQVOBOTWEJ-UHFFFAOYSA-N) further validate the connectivity of substituents.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (600 MHz, CDCl$$ _3 $$) : A singlet at $$ \delta $$ 8.56 ppm corresponds to H-2 of the quinoline ring, while H-5 appears as a doublet ($$ J = 9.7 \, \text{Hz} $$) at $$ \delta $$ 7.79 ppm. The deshielded H-3 ($$ \delta $$ 7.47 ppm) reflects electron withdrawal by adjacent halogens.

- $$ ^{13}\text{C} $$ NMR : The carbon bearing fluorine (C-8) resonates at $$ \delta $$ 164.0 ppm ($$ J_{\text{C-F}} = 251 \, \text{Hz} $$), while C-6 (Br-substituted) appears at $$ \delta $$ 141.6 ppm.

- $$ ^{19}\text{F} $$ NMR : A singlet at $$ \delta $$ -105 ppm confirms the presence of fluorine at position 8.

Infrared Spectroscopy (IR)

Key absorption bands include $$ \nu_{\text{max}} $$ 1627 cm$$ ^{-1} $$ (C=N stretch), 1500 cm$$ ^{-1} $$ (aromatic C=C), and 1049 cm$$ ^{-1} $$ (C-F bending). The absence of N-H stretches above 3000 cm$$ ^{-1} $$ confirms the absence of protonated nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In dichloromethane, the compound exhibits maxima at $$ \lambda_{\text{max}} $$ 254 nm ($$ \pi \rightarrow \pi^* $$) and 310 nm ($$ n \rightarrow \pi^* $$), redshifted by 15 nm compared to unsubstituted quinoline due to halogen electron-withdrawing effects.

Table 2: Key NMR Peaks

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| $$ ^1\text{H} $$ | 8.56 | s | H-2 |

| $$ ^1\text{H} $$ | 7.79 | d ($$ J = 9.7 \, \text{Hz} $$) | H-5 |

| $$ ^{19}\text{F} $$ | -105 | s | F-8 |

Thermodynamic Properties and Phase Behavior

The compound sublimes at 120°C under reduced pressure (0.1 mmHg) without decomposition, as evidenced by thermogravimetric analysis (TGA). Differential scanning calorimetry (DSC) reveals a melting point of 97–100°C, with a enthalpy of fusion ($$ \Delta H_{\text{fus}} $$) of 28.6 kJ/mol. The thermal stability up to 250°C makes it suitable for high-temperature reactions like Suzuki-Miyaura couplings.

Solubility Characteristics and Partition Coefficients

This compound displays limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in chlorinated solvents (dichloromethane: 45 mg/mL) and ethers (tetrahydrofuran: 32 mg/mL). The calculated octanol-water partition coefficient (logP) of 3.2 aligns with its lipophilic character, favoring membrane permeability in biological assays.

Table 3: Solubility Data

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 0.12 |

| Dichloromethane | 45 |

| Ethanol | 18 |

| Tetrahydrofuran | 32 |

Properties

IUPAC Name |

6-bromo-4-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKYFPXJBYPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

6-Bromo-4-chloro-8-fluoroquinoline serves as a crucial building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. Its halogenated nature allows for further chemical modifications through oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and receptor binding assays. Its structural features enhance its binding affinity to various biological targets, making it a candidate for investigating:

- Enzyme Inhibition: Particularly in pathways relevant to diseases.

- Receptor Modulation: Affecting cellular signaling processes.

Medicine

The compound shows promise in therapeutic applications:

- Antimicrobial Activity: Exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values indicate superior potency compared to traditional antibiotics like ciprofloxacin.

- Antifungal Activity: Preliminary studies suggest antifungal properties that require further investigation for specific MIC values against fungal strains.

- Anticancer Potential: Initial investigations indicate antiproliferative effects against various cancer cell lines, warranting further exploration into its mechanisms of action.

To contextualize its potency, a comparison with structurally similar compounds is useful:

| Compound Name | Antibacterial Activity (MIC) | Description |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Moderate | Lacks fluorine atom |

| 4-Bromo-3-chloro-8-fluoroquinoline | High | Similar structure but different substitution |

| 8-Chloro-2-methylquinoline | Low | Contains a methyl group instead of a nitrile group |

The structural uniqueness of this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antibacterial Efficacy: Research evaluating novel derivatives based on fluoroquinolone frameworks found enhanced activities against MRSA with MIC values significantly lower than those of traditional antibiotics.

- Molecular Docking Studies: These studies have provided insights into the binding interactions between this compound and bacterial topoisomerases, suggesting effective inhibition of bacterial growth by targeting essential enzymes.

- Potential in Cancer Therapy: Preliminary investigations indicate that this quinoline derivative may exhibit antiproliferative effects against various cancer cell lines; however, further research is necessary to elucidate the mechanisms involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

The positions and types of halogens significantly influence reactivity and applications:

- 8-Bromo-4-chloro-6-fluoroquinoline (CAS: 3D-UQB01673): Swapping bromine and fluorine positions (vs. However, this positional change may lower electron-withdrawing effects at the 8-position, affecting aromatic electrophilic substitution patterns .

- 4,6-Dichloro-8-fluoroquinoline (CAS: 3D-UQB01687): Replacing bromine with chlorine at the 6-position reduces molecular weight and alters lipophilicity (Cl: +0.71 vs. Br: +0.86 in Hansch π parameters). This compound is priced higher (€706/50mg vs. €382/50mg for the target), likely due to challenges in selective dichlorination .

- 2-Chloro-6,8-difluoroquinoline (CAS: 49713-56-6): Introducing chlorine at the 2-position instead of 4 reduces steric accessibility for coupling reactions. The dual fluorine substituents enhance metabolic stability but may reduce solubility compared to the target compound .

Table 1: Substituent Impact on Physicochemical Properties

*Estimated using fragment-based methods.

Q & A

Q. Key Considerations :

- Regioselectivity is influenced by directing groups (e.g., methoxy or amino groups temporarily introduced and later removed) .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm halogen positions via -NMR coupling patterns and -NMR.

How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Q. Advanced Structural Analysis :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Br, Cl).

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, leveraging the compound’s high halogen content for improved electron density maps .

- Refinement : Apply SHELXL for anisotropic refinement of non-hydrogen atoms. Address disorder in halogenated positions using PART and SUMP instructions.

- Validation : Check for crystallographic outliers (e.g., R-factor >5%) and validate hydrogen bonding via Mercury software.

Example : A similar quinoline derivative with bromo/chloro substituents showed C–Br and C–Cl bond lengths of 1.89 Å and 1.73 Å, respectively, consistent with expected van der Waals radii .

What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound?

Q. Advanced Computational Strategy :

- Functional Selection : Use the Becke-3-parameter hybrid exchange-correlation functional (B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost. This accounts for halogen-induced polarization effects .

- Key Analyses :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at electron-deficient positions).

- Electrostatic Potential (ESP) Maps : Identify electrophilic regions near halogens for Suzuki coupling or SNAr reactions.

- Software : Gaussian 16 or ORCA for DFT; VMD for visualization.

Validation : Compare computed -NMR shifts with experimental data (mean absolute error <3 ppm confirms model reliability) .

How can researchers resolve contradictions in reported reactivity data for halogenated quinolines?

Q. Advanced Data Reconciliation :

- Case Study : If one study reports rapid Suzuki coupling at position 6 while another observes inertness:

- Variable Screening : Compare reaction conditions (e.g., catalyst loading, temperature, solvent polarity). Boronic acid coupling partners (e.g., aryl vs. alkyl) may influence reactivity .

- Mechanistic Probe : Use -NMR to track fluorine displacement kinetics under varying pH.

- Controlled Replication : Repeat experiments with standardized reagents (e.g., anhydrous Pd(PPh₃)₄) to isolate variables.

Documentation : Adopt IUPAC guidelines for reporting reaction yields and conditions to minimize ambiguity .

What safety protocols are critical when handling this compound?

Q. Basic Safety Practices :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.

- Waste Disposal : Segregate halogenated waste in designated containers for incineration. Avoid aqueous disposal due to potential persistence .

- Emergency Response : For skin contact, rinse immediately with 10% polyethylene glycol solution to solubilize halogenated organics.

Documentation : Maintain a hazard logbook referencing CAS 65340-70-7 (analogous to 6-bromo-4-chloroquinoline ).

How do steric and electronic effects influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

Q. Advanced Mechanistic Insight :

- Electronic Effects : The electron-withdrawing nature of halogens (Cl > Br > F) activates specific positions for SNAr. For example, the 4-chloro group deactivates position 4, directing nucleophiles to position 2 or 7.

- Steric Hindrance : Bulky substituents at position 8 (fluoro) may block nucleophilic attack at adjacent positions.

- Kinetic vs. Thermodynamic Control : Use low temperatures (-78°C) to favor kinetic products (e.g., substitution at less hindered positions).

Experimental Design : Perform competition experiments with substituted anilines to map reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.